molecular formula C9H9ClO2S B1617928 ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]- CAS No. 94-76-8

ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]-

Cat. No.: B1617928
CAS No.: 94-76-8
M. Wt: 216.68 g/mol
InChI Key: GREQGIILILTWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]-: is an organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.69 g/mol . It is also known by other names such as 2-(4-chloro-2-methylphenylthio)acetic acid and 4-chloro-2-methylbenzenemercaptoacetic acid . This compound is characterized by the presence of a chloro-substituted aromatic ring and a thioether linkage to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]- typically involves the reaction of 4-chloro-2-methylthiophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the thioether bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The thioether linkage and the chloro-substituted aromatic ring play crucial roles in its binding affinity and specificity . The exact molecular targets and pathways are subject to ongoing research .

Properties

CAS No.

94-76-8

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)sulfanylacetic acid

InChI

InChI=1S/C9H9ClO2S/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

GREQGIILILTWOH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)SCC(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)SCC(=O)O

Key on ui other cas no.

94-76-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.